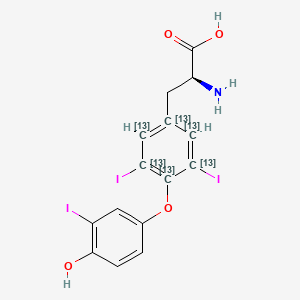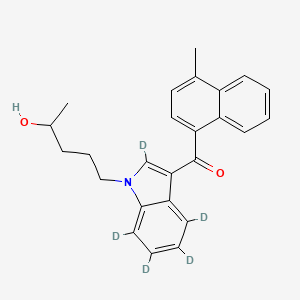
cis,cis,cis-Cyclononatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis,cis,cis-Cyclononatriene: is an organic compound with the molecular formula C₉H₁₂ . It is a non-aromatic hydrocarbon that consists of a nine-membered ring with three double bonds in the cis configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cis,cis,cis-Cyclononatriene can be synthesized through several methods. One common approach involves the cyclization of linear precursors under specific conditions. For example, the treatment of 9-chlorobicyclo[6.1.0]nona-2,4,6-triene with lithium or potassium metal can yield this compound . This reaction typically requires low temperatures to maintain the stability of the product.
Industrial Production Methods: While there is limited information on large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. The key challenges in scaling up include maintaining the purity and stability of the compound during production.
Análisis De Reacciones Químicas
Types of Reactions: cis,cis,cis-Cyclononatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or ozone can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used for reduction.
Substitution: Halogens (e.g., chlorine, bromine) and appropriate catalysts are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclononane .
Aplicaciones Científicas De Investigación
cis,cis,cis-Cyclononatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of non-aromatic cyclic hydrocarbons and their reactivity.
Medicine: There is limited information on its direct use in medicine, but its derivatives may have potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of cis,cis,cis-Cyclononatriene involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely determined by the presence of its double bonds and the strain within the nine-membered ring. These factors influence its ability to undergo various chemical reactions, such as cycloaddition and polymerization .
Comparación Con Compuestos Similares
Cyclononatetraene: This compound has one additional double bond compared to cis,cis,cis-Cyclononatriene and exhibits different reactivity and stability.
Cyclooctatetraene: An eight-membered ring with four double bonds, known for its aromatic properties.
Cycloheptatriene: A seven-membered ring with three double bonds, often studied for its aromaticity and reactivity.
Uniqueness: this compound is unique due to its specific configuration and the presence of three cis double bonds within a nine-membered ring.
Propiedades
Número CAS |
696-86-6 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
(1Z,4Z,7Z)-cyclonona-1,4,7-triene |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-2,5-8H,3-4,9H2/b2-1-,7-5-,8-6- |
Clave InChI |
CDCDYENGTKUCSR-UAOXYDSYSA-N |
SMILES isomérico |
C/1/C=C\C/C=C\C/C=C1 |
SMILES canónico |
C1C=CCC=CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


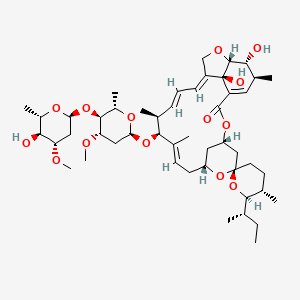
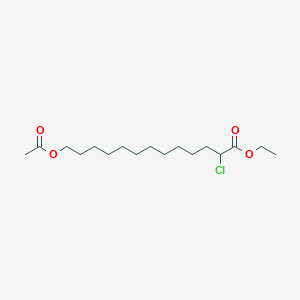



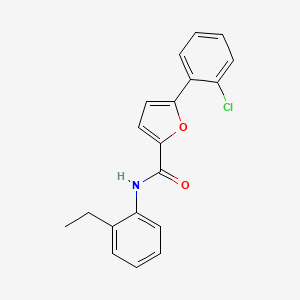
![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)


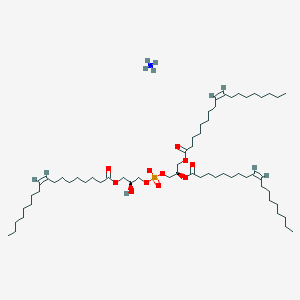
![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)
![9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11938975.png)
